![molecular formula C27H27N5O2S B2788454 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-04-2](/img/structure/B2788454.png)
5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.61. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has demonstrated significant antifungal activity. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable asset in the fight against fungal infections, particularly those resistant to conventional treatments .
Antiviral Applications
The compound’s structure enables it to inhibit viral replication by targeting specific viral enzymes. Studies have shown its efficacy against several viruses, including those responsible for respiratory and gastrointestinal infections. This opens up possibilities for its use in antiviral drug development .
Cancer Research
In cancer research, this compound has been explored for its potential to inhibit tumor growth. It can induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways. This property makes it a candidate for developing new chemotherapeutic agents .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by inhibiting key enzymes involved in the inflammatory process. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as carbonic anhydrase. This inhibition can be useful in treating conditions like glaucoma, epilepsy, and certain types of edema. Its selective enzyme inhibition properties make it a versatile tool in medicinal chemistry.
These diverse applications highlight the compound’s potential in various fields of scientific research and its promise as a multifunctional therapeutic agent.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8
Mecanismo De Acción
Target of Action
The primary targets of this compound are human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound acts as an effective inhibitor of hCAs . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII, one of the least understood cytosolic isoforms, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features that could influence the compound’s ADME properties .
Result of Action
The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neurons, affecting neuronal excitation and GABAergic transmission . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Propiedades
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-19-28-27-32(29-19)26(33)25(35-27)24(22-13-8-18-34-22)31-16-14-30(15-17-31)23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18,23-24,33H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMUBXZLXXYZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2788373.png)
![4-(diethylsulfamoyl)-N-[4-[2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2788375.png)
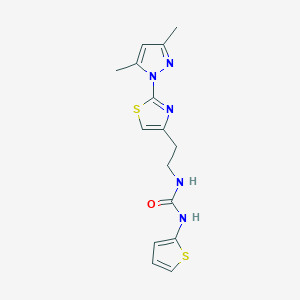
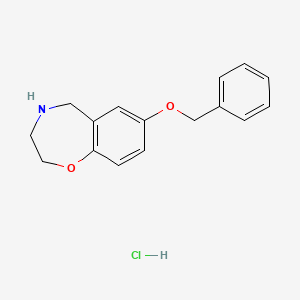
![N-(4-fluorobenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2788380.png)


![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B2788385.png)
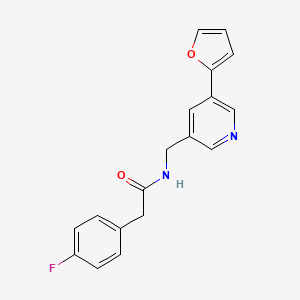
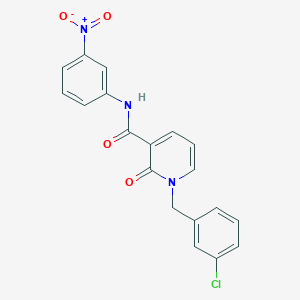
![Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788388.png)
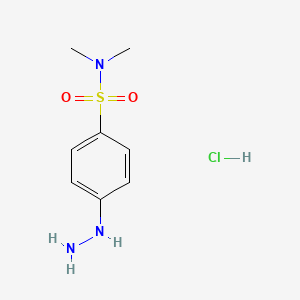
![1-(4-Chlorophenyl)-3-[(3-fluoropropyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2788393.png)
